molecular formula C7H8BrNO2S B13304415 (2S)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid

(2S)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid

Cat. No.: B13304415
M. Wt: 250.12 g/mol
InChI Key: KYVNKDPVZZZKOJ-YFKPBYRVSA-N
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Description

(2S)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid: is a compound that features a thiophene ring substituted with a bromine atom at the 2-position and an amino acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its amino acid moiety allows for easy incorporation into peptides and proteins, enabling the investigation of its biological activity .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiophene derivatives have been shown to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the fabrication of these materials .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino acid moiety allows for the compound to be incorporated into peptides and proteins, potentially affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid
  • (2S)-2-Amino-3-(2-fluorothiophen-3-yl)propanoic acid
  • (2S)-2-Amino-3-(2-iodothiophen-3-yl)propanoic acid

Uniqueness

(2S)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of more complex molecules and materials with specific properties .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(2S)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

KYVNKDPVZZZKOJ-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1C[C@@H](C(=O)O)N)Br

Canonical SMILES

C1=CSC(=C1CC(C(=O)O)N)Br

Origin of Product

United States

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